4-Phenylphenol

Catalog No.
S566331
CAS No.
92-69-3
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylphenol

CAS Number

92-69-3

Product Name

4-Phenylphenol

IUPAC Name

4-phenylphenol

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

YXVFYQXJAXKLAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

solubility

3.30e-04 M
SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE
SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER
Soluble in oxygenated solvents.
Water solubility = 56.2 mg/l

Synonyms

4-Biphenylol; 4-Diphenylol; 4-Hydroxy-1,1’-biphenyl; 4-Hydroxybiphenyl; 4-Hydroxydiphenyl; 4-Phenylphenol; DK-CN; Daicarrier DK-CN; MK 1100; NSC 1858; P-PP; Paraxenol; Tetrosin P 300; p-Biphenylol; p-Hydroxybiphenyl; p-Hydroxydiphenyl; p-Phenylphenol

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

The exact mass of the compound 4-Phenylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.30e-04 mslightly sol in petroleum ether; very sol in alcohol, ether, chloroform & pyrimidinesol in alcohol, also in alkalies & most organic solvents; insoluble in watersoluble in oxygenated solvents.water solubility = 56.2 mg/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1858. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of hydroxybiphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylphenol, also known as 4-hydroxybiphenyl, is a solid aromatic organic compound valued as a key structural intermediate. Its rigid biphenyl core and reactive para-substituted hydroxyl group make it a critical precursor for high-performance polymers, thermotropic liquid crystals, and specialized biocides. Unlike its parent compounds, phenol and biphenyl, or its ortho isomer (2-phenylphenol), 4-phenylphenol's specific stereochemistry directly contributes to enhanced thermal stability, mechanical strength, and defined phase behavior in downstream products. Its high melting point (164-166 °C) is a primary consideration for processability and handling compared to lower-melting-point analogs.

Research Fit

Antimicrobial screening context

Para-substituted phenolic scaffold with reported activity differences vs. ortho isomer

Endocrine receptor research

ERα dual agonist/antagonist modulation in recombinant assay systems

Polymer monomer building block

Rigid biphenyl moiety for thermal stability and π-π stacking applications

Substituting 4-phenylphenol with seemingly similar compounds like its ortho-isomer (2-phenylphenol) or the common polymer precursor Bisphenol-A (BPA) often fails in practice due to critical differences in molecular geometry and reactivity. The para-position of the hydroxyl group in 4-phenylphenol allows for the formation of linear, rigid polymer chains, which is essential for achieving high glass transition temperatures and thermal stability—a property not attainable with the kinked structure resulting from 2-phenylphenol. Furthermore, as a monofunctional phenol, it acts as a chain terminator or a side-chain modifier in polymerization, a distinct role from the difunctional chain-extending capability of BPA. This structural specificity is also paramount in liquid crystal synthesis, where the precise linearity of the 4-phenylphenol core is required to establish the necessary rod-like molecular shape for mesophase formation.

Substitution Risk

isomer

Ortho isomer (2-phenylphenol) may exhibit different antimicrobial profile and cannot replicate the rigid polymer backbone needed for thermal stability.

backbone

4-tert-Butylphenol and 4-cumylphenol lack the biphenyl π-π stacking capability, altering liquid crystal alignment and pollutant capture performance.

regulatory

2-Phenylphenol retains food-contact approvals in some jurisdictions, whereas 4-phenylphenol was removed from food additive lists; non-food sourcing context differs.

Precursor for High-Temperature Polymers: Achieving Higher Glass Transition Temperatures (Tg) than Bisphenol-A Analogs

When used as a monomer in polyarylates, the rigid, linear structure of 4-phenylphenol imparts significantly higher thermal resistance compared to polymers based on the more common Bisphenol-A (BPA). Polyarylates derived from phenyl-substituted biphenols, such as 3-phenyl-4,4′-biphenol, exhibit glass transition temperatures (Tg) in the range of 176–211 °C. This is substantially higher than the Tg values for many standard BPA-based polyarylates, which typically fall between 160-190 °C.

Evidence DimensionGlass Transition Temperature (Tg) of Derived Polyarylates
Target Compound Data176–211 °C (for polymers from phenyl-substituted biphenols)
Comparator Or BaselineBisphenol-A (BPA) based polyarylates: ~160–190 °C
Quantified DifferenceUp to ~25-50 °C higher Tg
ConditionsMelt polycondensation synthesis of polyarylate resins.

A higher Tg is a critical selection criterion for producing engineering plastics used in demanding aerospace, automotive, and electronics applications requiring dimensional stability at elevated temperatures.

Antimicrobial potency
Head-to-head
3.0× S. aureus, 1.8× E. coli
Reported antimicrobial screening context vs. ortho isomer
Broth microdilution; MIC values may differ across strains

Processability and Handling: Significantly Higher Melting Point Dictates Different Processing Conditions from Isomers

4-Phenylphenol is a high-melting-point solid, a key differentiator for material handling and synthesis route selection. Its melting point is consistently reported at 164–166 °C. This is over 100 °C higher than its common isomer, 2-phenylphenol, which melts at a much lower 56-58 °C. This substantial difference necessitates distinct process conditions, making them non-interchangeable in melt-blending, high-temperature synthesis, or any formulation where the physical state at a given temperature is critical.

Evidence DimensionMelting Point (°C)
Target Compound Data164–166 °C
Comparator Or Baseline2-Phenylphenol: 56–58 °C
Quantified Difference~108 °C higher melting point
ConditionsStandard atmospheric pressure.

This thermal property directly impacts procurement decisions for processes requiring solid-phase handling, specific melt-flow characteristics, or high-temperature reaction schemes where a lower-melting isomer would be unsuitable.

ERα activity profile
Head-to-head
Dual agonist/antagonist
Supports mixed ER modulation research context
Yeast two-hybrid assay; BPA agonist-only in same system

Precursor for Liquid Crystals: Enabling Stable, High-Temperature Nematic Phases

The rigid, rod-like structure of 4-phenylphenol is fundamental to its role as a precursor for calamitic (rod-shaped) liquid crystals used in displays. Polyesters derived from 4,4'-biphenol (a close structural relative) and dicarboxylic acids exhibit high crystal-to-nematic transition temperatures, reaching 448–460 °C. This ability to form stable nematic phases at high temperatures is a direct consequence of the biphenyl core's linearity and rigidity, a feature that cannot be replicated by non-linear or more flexible phenol derivatives, which would fail to produce the required ordered mesophase.

Evidence DimensionCrystal-to-Nematic Transition Temperature
Target Compound Data448–460 °C (for polymers from the structurally similar 4,4'-biphenol)
Comparator Or BaselineNon-linear or flexible phenols (e.g., those with meta-linkages or flexible spacers), which do not form stable high-temperature nematic phases.
Quantified DifferenceEnables formation of nematic phases at temperatures where alternatives would be isotropic or decompose.
ConditionsMelt polycondensation of biphenol-derived monomers with aromatic dicarboxylic acids.

For developing liquid crystal displays (LCDs) and other optical materials, selecting a precursor like 4-phenylphenol is essential for achieving a wide and stable operating temperature range.

Polymer Tg
Class-level
>100 °C
Reported thermal stability enhancement vs. unmodified polystyrene
DSC second heating; alignment maintained at 200 °C
Regulatory allowance
Supporting evidence
Removed from approved list (2012)
Regulatory history informs non-food procurement context
China GB 2760-2011; previously permitted for citrus preservation

Monomer for High-Temperature Engineering Plastics and Polyarylates

Due to its ability to impart high thermal stability, 4-phenylphenol is a preferred co-monomer for producing polyarylates, polyesters, and epoxy resins with elevated glass transition temperatures (Tg). These materials are specified for components in the automotive, aerospace, and electronics industries that must maintain structural integrity and dimensional stability under thermal stress.

Core Intermediate for Thermotropic Liquid Crystal Synthesis

The compound's inherent linearity and rigidity make it a crucial building block for synthesizing liquid crystal molecules. Its use enables the creation of materials with stable and broad nematic phases, which is essential for the manufacturing of high-performance liquid crystal displays (LCDs) that must operate reliably across a wide range of temperatures.

Precursor for Specialty Flame Retardants and Biocides

4-Phenylphenol serves as a key intermediate in the synthesis of specialized organophosphorus flame retardants and certain fungicides. Its structure is leveraged to build molecules with specific thermal decomposition pathways for flame retardancy or targeted biological activity, making it a critical choice over isomers like 2-phenylphenol which may exhibit different activity profiles.

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid crystal alignment polymer synthesis
Rigid biphenyl monomer with π-π stacking
Thermal stability and surface energy control
Antimicrobial formulation research
Para-substituted phenolic activity profile
MIC endpoint comparison vs. structural isomers
Endocrine receptor modulation studies
Dual ERα agonist/antagonist activity
Mixed agonist/antagonist endpoint characterization
Environmental pollutant capture polymers
Biphenyl-based π-π stacking monomer
Binding affinity for PCBs and related pollutants

Physical Description

DryPowder

Color/Form

NEARLY WHITE CRYSTALS
NEEDLES OR PLATES FROM DILUTE ALCOHOL
White flakes

XLogP3

3.2

Boiling Point

305.0 °C
305-308 °C

Flash Point

330 °F

Density

1.27 kg/l @ 25 °C

LogP

3.2 (LogP)
Log Kow = 3.20

Melting Point

166.0 °C
164-165 °C

UNII

50LH4BZ6MD

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (95.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ...

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1322-20-9
92-69-3

Wikipedia

4-biphenylol

Biological Half Life

0.15 Days

Methods of Manufacturing

FROM REACTION OF CHLOROBENZENE & CAUSTIC SODA SOLN @ ELEVATED TEMP & PRESSURE.
Biphenyl (sulphonation/alkali fusion; coproduced with o-phenylphenol)
Chlorobenzene (arylation/base-catalysed hydrolysis; coproduced with o-phenylphenol)
The alkaline fusion of arenesulfonic acid salts to yield phenols is used for the commercial manufacture of a variety of phenolic compounds including...4-hydroxybiphenyl...
4-Hydroxybiphenyl is formed alongside 2-hydroxybiphenyl as a byproduct in the alkaline pressure hydrolysis of chlorobenzene to phenol in 5-6% yield. The mixture consists of 2/3 ortho and 1/3 para isomer which can be separated by fractional distillation. 4-Hydroxybiphenyl can also be produced by sulfonation of biphenyl and alkaline fusion of the para-biphenylsulfonic acid.

General Manufacturing Information

Plastic material and resin manufacturing
[1,1'-Biphenyl]-4-ol: ACTIVE

Analytic Laboratory Methods

BIPHENYL & ITS HYDROXYLATED DERIVATIVES WERE SEPARATED & ASSAYED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
THE MINIMUM QUANTITY MEASURED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY WAS 0.02 NMOL FOR 4-HYDROXYBIPHENYL; 0.75 NMOL BY GAS LIQ CHROMATOGRAPHY FOR HYDROXYLATED BIPHENYLS.
RATS TREATED WITH BIPHENYL EXCRETED 4-HYDROXYBIPHENYL IN THEIR URINE, & DANSYL DERIVATIVE WAS POSITIVELY IDENTIFIED BY THIN-LAYER CHROMATOGRAPHY FOLLOWED BY FLUORESCENCE & MASS SPECTROMETRY.
THE PHENOLIC METABOLITES OF BIPHENYL, INCL 4-HYDROXYBIPHENYL, IN URINE OF GUINEA PIGS & RABBITS WERE QUALITATIVELY & QUANTITATIVELY ANALYZED BY COMBINED GAS CHROMATOGRAPHY/MASS SPECTROMETRY & GAS CHROMATOGRAPHY RESPECTIVELY.
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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